N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide
Description
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a heterocyclic acetamide derivative characterized by three distinct structural motifs: a pyridine ring substituted with a 1-methylpyrazole group, a pyridazinone moiety, and an acetamide linker. The pyridazinone group may enhance hydrogen-bonding interactions with biological targets, while the pyridine-pyrazole subunit could influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-21-14(4-6-19-21)13-7-12(8-17-10-13)9-18-15(23)11-22-16(24)3-2-5-20-22/h2-8,10H,9,11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKNGDKLHAJTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the pyridazinone moiety. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the coupling and cyclization steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyridazinone and pyridine groups introduce additional hydrogen-bonding and π-stacking capabilities absent in compounds 13–15.
- Substituents on the pyrazole ring (e.g., methyl groups in 13–15 ) influence steric effects and electronic properties, whereas the target compound’s pyridine-methylpyrazole subunit may enhance binding selectivity.
Physicochemical Properties
Key Observations :
- The higher melting point of 14 (128–130°C) vs. 13 (43–45°C) reflects increased crystallinity due to N-methylation, which reduces hydrogen-bonding capacity.
- The target compound’s pyridazinone NH (if present) would likely appear downfield in ¹H-NMR, similar to the NH in 13 (9.84 ppm).
Functional Group Impact on Bioactivity (Inferred)
- Pyridazinone vs. Acetyl Groups: The 6-oxopyridazin-1-yl group in the target compound may improve solubility in polar solvents compared to the acetylated derivatives 13–14, which exhibit moderate lipophilicity.
- Pyridine-Pyrazole Subunit : This motif could enhance binding to aromatic-rich enzyme pockets (e.g., ATP-binding sites in kinases) compared to simpler pyrazole derivatives like 13–15 .
Biological Activity
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a complex organic compound that has gained attention for its potential biological activities. This compound features a unique structure that combines a pyrazole ring and a pyridine moiety, which are known to contribute to various pharmacological properties. The exploration of its biological activity encompasses its effects on enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Structural Features
| Structural Element | Description |
|---|---|
| Pyrazole Ring | Contributes to the biological activity and reactivity of the compound. |
| Pyridine Moiety | Enhances solubility and interaction with biological targets. |
| Dihydropyridazine | Provides additional functional groups for potential interactions. |
Enzyme Inhibition
Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes, particularly kinases. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth.
Case Study: Kinase Inhibition
A study demonstrated that related pyrazole derivatives showed significant inhibition of specific protein kinases, suggesting that this compound could possess similar properties. The mechanism involved preferential binding to the activated conformation of kinases, enhancing its potential as a therapeutic agent .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activities. Research into related pyrazole compounds has shown promising results against various pathogens.
Antifungal Activity
In vitro studies have highlighted the antifungal activity of pyrazole derivatives against fungi such as Valsa mali, with some compounds demonstrating EC50 values lower than traditional antifungals like allicin . This indicates that this compound may also exhibit significant antifungal properties.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Induction : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death.
- Enzyme Modulation : The ability to inhibit key enzymes involved in metabolic pathways enhances its therapeutic potential.
- Cell Membrane Disruption : Antimicrobial activity may also involve disrupting microbial cell membranes.
Summary of Biological Activities
Comparative Analysis with Related Compounds
Q & A
Q. How does the compound’s stability vary under different pH and temperature conditions, and what formulations mitigate degradation?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (pH 2), neutral (pH 7.4), and alkaline (pH 10) buffers at 40°C for 48 hr; monitor degradation via UPLC.
- Lyophilization : Prepare lyophilized powders with trehalose or mannitol to enhance shelf life.
- Nanoformulation : Encapsulate in PLGA nanoparticles to protect against hydrolytic cleavage of the acetamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
